N-(2-((2-Hydroxyethyl)amino)ethyl)furan-2-carboxamide N-(2-((2-Hydroxyethyl)amino)ethyl)furan-2-carboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC20137543
InChI: InChI=1S/C9H14N2O3/c12-6-5-10-3-4-11-9(13)8-2-1-7-14-8/h1-2,7,10,12H,3-6H2,(H,11,13)
SMILES:
Molecular Formula: C9H14N2O3
Molecular Weight: 198.22 g/mol

N-(2-((2-Hydroxyethyl)amino)ethyl)furan-2-carboxamide

CAS No.:

Cat. No.: VC20137543

Molecular Formula: C9H14N2O3

Molecular Weight: 198.22 g/mol

* For research use only. Not for human or veterinary use.

N-(2-((2-Hydroxyethyl)amino)ethyl)furan-2-carboxamide -

Specification

Molecular Formula C9H14N2O3
Molecular Weight 198.22 g/mol
IUPAC Name N-[2-(2-hydroxyethylamino)ethyl]furan-2-carboxamide
Standard InChI InChI=1S/C9H14N2O3/c12-6-5-10-3-4-11-9(13)8-2-1-7-14-8/h1-2,7,10,12H,3-6H2,(H,11,13)
Standard InChI Key MRWQERNLCBNQRQ-UHFFFAOYSA-N
Canonical SMILES C1=COC(=C1)C(=O)NCCNCCO

Introduction

N-(2-((2-Hydroxyethyl)amino)ethyl)furan-2-carboxamide is a synthetic organic compound that has garnered significant attention in the field of medicinal chemistry due to its potential biological activities. This compound features a furan ring and an amide functional group, which are crucial for its interactions with biological targets. The molecular formula of N-(2-((2-Hydroxyethyl)amino)ethyl)furan-2-carboxamide is C9H14N2O3, with a molecular weight of approximately 198.22 g/mol .

Synthesis Methods

The synthesis of N-(2-((2-Hydroxyethyl)amino)ethyl)furan-2-carboxamide can be achieved through various chemical reactions. Typically, these methods involve the reaction of furan-2-carboxylic acid or its derivatives with appropriate amines in the presence of coupling agents. The choice of synthesis method depends on the availability of starting materials and the desired yield and purity of the final product.

Biological Activities and Potential Applications

N-(2-((2-Hydroxyethyl)amino)ethyl)furan-2-carboxamide is of interest for its potential anti-inflammatory and anticancer properties. Its structure allows for interactions with various biological targets, making it a candidate for further pharmacological studies. The compound's ability to participate in hydrogen bonding and other non-covalent interactions can influence its bioactivity.

Potential Biological ActivityDescription
Anti-inflammatoryInteraction with enzymes or receptors involved in inflammation pathways.
AnticancerPotential inhibition of cell proliferation or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

N-(2-((2-Hydroxyethyl)amino)ethyl)furan-2-carboxamide shares structural similarities with other compounds but is distinct due to its combination of furan and amino functionalities. For comparison:

CompoundMolecular FormulaMolecular WeightUnique Features
N-(2-hydroxyethyl)furan-2-carboxamideC7H9NO3155.15 g/molLacks amino group
Furan-2-carboxylic acidC5H4O3112.09 g/molContains only carboxylic acid
N-(hydroxyethyl)-N'-phenylureaC10H12N2O3208.22 g/molUrea structure instead of furan

Research Findings and Future Directions

Research on N-(2-((2-Hydroxyethyl)amino)ethyl)furan-2-carboxamide is ongoing, with a focus on elucidating its biological relevance and potential therapeutic applications. Future studies should aim to explore its mechanism of action in more detail, including in vitro and in vivo experiments to assess its efficacy and safety.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator